molecular formula C16H20N4O3 B5155140 N-[3-(4-morpholinyl)propyl]-5-nitro-8-quinolinamine

N-[3-(4-morpholinyl)propyl]-5-nitro-8-quinolinamine

Cat. No. B5155140
M. Wt: 316.35 g/mol
InChI Key: MWQJTCFIZPLKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-morpholinyl)propyl]-5-nitro-8-quinolinamine, commonly known as MNQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNQ is a quinoline derivative that has been synthesized using a variety of methods, and its mechanism of action has been investigated in detail.

Mechanism of Action

The mechanism of action of MNQ is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. MNQ has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, MNQ has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
MNQ has been shown to have a variety of biochemical and physiological effects. In cancer cells, MNQ has been shown to inhibit cell proliferation and induce apoptosis. MNQ has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects. In addition, MNQ has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

MNQ has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and has been extensively studied for its potential applications in scientific research. However, MNQ also has some limitations. It is not very water-soluble, which may limit its use in certain experiments. In addition, MNQ has not been extensively studied in humans, so its safety and efficacy in humans is not well-established.

Future Directions

There are several future directions for research on MNQ. One area of interest is the development of new cancer therapies based on MNQ. Researchers may also investigate the potential use of MNQ in the treatment of other diseases, such as neurodegenerative diseases or inflammatory disorders. In addition, researchers may investigate the mechanism of action of MNQ in more detail, in order to better understand its biochemical and physiological effects. Finally, researchers may investigate new methods for synthesizing MNQ, in order to improve its purity and yield.

Synthesis Methods

MNQ has been synthesized using a variety of methods, including condensation of 4-morpholinopropylamine with 5-nitro-8-quinolinol, and reduction of the resulting imine with sodium borohydride. Other methods involve the use of microwave irradiation or ultrasound to accelerate the reaction. The purity and yield of MNQ can be improved through recrystallization or column chromatography.

Scientific Research Applications

MNQ has been investigated for its potential applications in scientific research, particularly in the fields of cancer and neurodegenerative diseases. MNQ has been shown to have cytotoxic effects on cancer cells, and may be useful in the development of new cancer therapies. In addition, MNQ has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-5-nitroquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c21-20(22)15-5-4-14(16-13(15)3-1-6-18-16)17-7-2-8-19-9-11-23-12-10-19/h1,3-6,17H,2,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQJTCFIZPLKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806157
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[3-(morpholin-4-yl)propyl]-5-nitroquinolin-8-amine

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